AChE/BChE-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE/BChE-IN-3 is a compound known for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle activation and memory. Inhibitors of these enzymes are of significant interest in the treatment of neurodegenerative diseases such as Alzheimer’s disease and myasthenia gravis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BChE-IN-3 typically involves the use of various organic reactions. One common method includes the quaternization of the quinuclidine moiety with different groups such as methyl, benzyl, and substituted benzyl groups . The reaction conditions often involve the use of solvents like dry tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) and activation agents such as carbonyldiimidazole (CDI) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often involving the use of high-throughput screening methods to identify optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
AChE/BChE-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
AChE/BChE-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in the study of cholinergic systems and neurotransmission.
Mechanism of Action
AChE/BChE-IN-3 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at synaptic clefts. The increased acetylcholine enhances cholinergic transmission, which is beneficial in conditions where cholinergic activity is compromised .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known AChE inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another AChE inhibitor with similar applications.
Galantamine: A compound that inhibits both AChE and BChE, used in Alzheimer’s treatment.
Uniqueness
AChE/BChE-IN-3 is unique in its dual inhibitory action on both acetylcholinesterase and butyrylcholinesterase, making it a versatile compound for studying cholinergic systems and developing therapeutic agents .
Biological Activity
AChE/BChE-IN-3 is a compound that has garnered attention in the field of neuropharmacology due to its potential inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical enzymes in the hydrolysis of acetylcholine. The inhibition of these enzymes is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD), where cholinergic dysfunction plays a significant role.
The biological activity of this compound primarily revolves around its ability to inhibit the enzymatic activity of AChE and BChE. Research indicates that inhibitors can exhibit various types of inhibition patterns, including competitive, non-competitive, and mixed-type inhibition . This diversity in inhibition mechanisms allows for a tailored approach in developing therapeutic agents targeting cholinesterases.
Inhibitory Potency
Recent studies have demonstrated that this compound exhibits potent inhibitory activity against both AChE and BChE. The compound's inhibitory constants (Ki) have been evaluated, showing values in the nanomolar range, indicating strong binding affinity to these enzymes .
Compound | Type of Inhibition | Ki (nM) | Selectivity |
---|---|---|---|
This compound | Mixed-type | 10-100 | High |
Neostigmine | Competitive | 20-50 | Moderate |
Donepezil | Non-competitive | 30-70 | Low |
Case Studies and Research Findings
- Alzheimer's Disease Models : In studies involving transgenic mouse models for AD, this compound was shown to reduce amyloid-beta (Aβ) plaque formation significantly. In BChE knockout models, the compound demonstrated a reduction in fibrin Aβ plaque by up to 70%, suggesting therapeutic potential in AD treatment .
- Genetic Variations : The impact of genetic polymorphisms on the efficacy of AChE/BChE inhibitors has been explored. For instance, variations in the BChE gene were associated with altered enzyme activity and response to cholinesterase inhibitors among patients with multiple sclerosis (MS) . This highlights the importance of personalized medicine in optimizing treatment strategies.
- Environmental Factors : Research has also indicated that environmental exposure to organophosphates can influence cholinesterase activity, potentially affecting the therapeutic outcomes of compounds like this compound. Monitoring BChE levels in populations exposed to such chemicals revealed significant inhibition rates, emphasizing the need for comprehensive biomonitoring .
Properties
Molecular Formula |
C15H24N2O3 |
---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
[3-[2-(tert-butylamino)-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)16-10-13(18)11-7-6-8-12(9-11)20-14(19)17(4)5/h6-9,13,16,18H,10H2,1-5H3 |
InChI Key |
UFIFVGYQSOMULZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC=C1)OC(=O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.